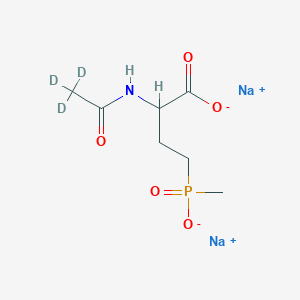

N-Acetyl Glufosinate-d3 Disodium Salt

Description

Overview of Glufosinate (B12851) and N-Acetylated Derivatives in Academic Inquiry

Glufosinate is a widely used, non-selective, broad-spectrum herbicide. nih.gov Its mode of action involves the inhibition of glutamine synthetase, an essential enzyme in plants for nitrogen metabolism and ammonia (B1221849) detoxification. usda.govresearchgate.net This inhibition leads to a rapid accumulation of ammonia, disrupting cellular processes and causing plant death. usda.gov

In academic and regulatory research, the focus extends beyond the parent compound to its metabolites, which are products of degradation or detoxification pathways in organisms. One of the principal metabolites of glufosinate is N-acetyl-glufosinate (NAG). researchgate.netnih.govfao.org This compound is formed when an acetyl group is attached to the glufosinate molecule, a process that can occur in genetically modified crops engineered for glufosinate resistance, as well as in certain soil microorganisms. researchgate.net The acetylation process detoxifies glufosinate, rendering it non-herbicidal. researchgate.net Consequently, scientific investigations into the environmental fate and food safety of glufosinate must also account for the presence of N-acetyl-glufosinate. nih.gov Analytical methods are therefore developed to detect and quantify both the parent herbicide and its key metabolites in various matrices, including soil, water, and agricultural products. nih.govnih.govacs.org

Rationale for Deuterated Analogs in Contemporary Chemical and Biological Research

In modern analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and chromatography, accuracy and precision are paramount. tengerchemical.com One of the most effective techniques to ensure high-quality data is the use of stable isotope-labeled internal standards (SIL-IS). nih.govusgs.gov A deuterated analog is a type of SIL-IS where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen. wikipedia.org

The rationale for using deuterated standards is based on the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to slower metabolic breakdown of the deuterated molecule compared to its non-deuterated counterpart. wikipedia.orgnih.gov However, for the purposes of an internal standard, the key advantage is its mass. Deuterium effectively doubles the mass of the hydrogen atom it replaces. wikipedia.org

This mass difference is crucial for mass spectrometry. A deuterated standard is chemically and physically almost identical to the non-labeled compound (the analyte) being measured. wikipedia.org It behaves similarly during sample preparation, extraction, and chromatographic separation. However, the mass spectrometer can easily distinguish between the deuterated standard and the native analyte due to their different molecular weights. tengerchemical.com By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, any loss of the analyte during sample handling can be accurately corrected for. nih.gov This method, known as isotope dilution mass spectrometry, significantly improves the accuracy and reliability of quantitative measurements, compensating for matrix effects and variations in instrument response. usgs.gov

Significance of N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt as a Specialized Research Compound

N-Acetyl Glufosinate-d3 Disodium Salt is significant precisely because it combines the elements from the previous sections: it is a stable isotope-labeled version of a key glufosinate metabolite. The "-d3" in its name indicates that three hydrogen atoms have been replaced with deuterium atoms. sigmaaldrich.com This labeling makes it an ideal internal standard for the quantitative analysis of N-acetyl-glufosinate. sigmaaldrich.com

When researchers aim to measure the amount of N-acetyl-glufosinate in a sample (e.g., soybeans, water, or soil), they add a precise amount of this compound. nih.gov Both compounds are then extracted and analyzed simultaneously, typically via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov The ratio of the native compound to its deuterated standard allows for highly accurate quantification, even at trace levels. nih.gov The disodium salt form of the compound often enhances its solubility in the solvents used for preparing analytical standards.

This compound is explicitly intended for research use only and serves as a critical tool for developing and validating analytical methods for residue monitoring. sapphirebioscience.comscbt.com

Scope and Objectives of Academic Investigations Involving the Compound

The primary scope of academic and regulatory investigations involving this compound is in the field of analytical and environmental chemistry. The main objectives of these studies include:

Method Development and Validation: Developing robust and sensitive analytical methods, such as LC-MS/MS, to detect and quantify residues of N-acetyl-glufosinate. nih.govnih.gov The deuterated standard is essential for ensuring the method's accuracy, precision, and low detection limits. nih.gov

Food Safety and Residue Monitoring: Analyzing agricultural commodities, particularly genetically modified crops resistant to glufosinate, to determine the levels of N-acetyl-glufosinate residues. nih.gov These studies help enforce regulatory limits and ensure consumer safety.

Environmental Fate and Monitoring: Studying the persistence and degradation of glufosinate in the environment. This includes tracking the formation of N-acetyl-glufosinate in soil and water samples to understand the complete environmental impact of the herbicide. acs.org

Metabolism Studies: Investigating the metabolic pathways of glufosinate in various organisms. The use of labeled standards helps in accurately tracing and quantifying the formation of metabolites like N-acetyl-glufosinate. fao.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1356933-74-8 | sapphirebioscience.comscbt.com |

| Molecular Formula | C₇H₉D₃NNa₂O₅P | scbt.com |

| Molecular Weight | 270.15 g/mol | sapphirebioscience.comscbt.com |

| Appearance | White to Light Beige Solid | sapphirebioscience.com |

| Primary Use | Analytical Internal Standard | sigmaaldrich.comsapphirebioscience.com |

Propriétés

IUPAC Name |

disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-GXXYEPOPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Pathways for N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt

The creation of this isotopically labeled compound is not a singular process but a sequence of carefully executed chemical transformations. Each stage, from the selection of initial reagents to the final purification, is critical for achieving the desired purity and isotopic enrichment.

The synthesis begins with the selection of appropriate precursors for the construction of the glufosinate (B12851) backbone. Glufosinate, chemically known as 2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a structural analog of the amino acid glutamate. duchefa-biochemie.comtoku-e.com The synthetic routes often start from simpler, commercially available phosphorus-containing compounds and aldehydes. A common precursor for the phosphinothricin (B1261767) core is a phosphinate derivative which is then elaborated to introduce the amino acid functionality. For instance, a synthetic pathway can utilize precursors like 3-methyl n-butoxy phosphonopropionaldehyde, which is then reacted with an isonitrile and ammonia (B1221849) in a multi-component reaction to build the α-amino acid structure. google.com The choice of starting materials is dictated by factors such as availability, cost, and the efficiency of the subsequent reaction steps.

The following table details key precursors involved in the synthesis:

Table 1: Key Precursors in Glufosinate Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| DL-Phosphinothricin | C₅H₁₅N₂O₄P | Core amino acid structure to be deuterated and acetylated. toku-e.com |

| 3-methyl n-butoxy phosphonopropionaldehyde | C₈H₁₇O₄P | Aldehyde precursor for building the carbon chain of glufosinate. google.com |

| Acetic Anhydride (B1165640) | C₄H₆O₃ | Acetylating agent for the N-acetylation step. |

Deuteration Techniques for Phosphinothricin Moiety

A critical step in the synthesis is the incorporation of deuterium (B1214612) into the phosphinothricin molecule. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This is typically targeted at the acetyl group introduced during N-acetylation, using a deuterated acetyl source, or at the glufosinate backbone itself. The choice of deuteration method influences the position and stereochemistry of the isotopic label.

Hydrogen-deuterium (H-D) exchange is a fundamental method for introducing deuterium into a molecule. wikipedia.org In an acidic medium, protons on certain atoms can be exchanged with deuterons from a deuterium source, typically deuterium oxide (D₂O). nih.gov While hydrogens on heteroatoms (like in -OH, -NH₂) exchange readily, those on carbon atoms are less labile and require more forceful conditions, such as elevated temperatures or the presence of a catalyst. wikipedia.orgacs.org

For the phosphinothricin moiety, acid-catalyzed H-D exchange could potentially be used to label the C-H bonds. The process is governed by an equilibrium, requiring a large excess of the deuterium source. wikipedia.org The rate of exchange is pH-dependent, with the minimum exchange rate for backbone amide hydrogens in proteins occurring around pH 2.6. nih.gov However, this method can lack site-specificity, potentially leading to a mixture of isotopologues, and the harsh conditions may not be suitable for complex molecules. researchgate.net

For applications requiring high precision, such as metabolic studies, targeted and stereoselective deuteration is preferred. This ensures that the deuterium is placed at a specific position with a defined three-dimensional orientation. Biocatalytic methods have emerged as a powerful strategy for achieving this level of control. nih.gov

Enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), are known to catalyze the reversible deprotonation of α-amino acids. nih.govnih.gov When this reaction is performed in D₂O, a deuterium atom can be incorporated at the α-carbon with high site- and stereoselectivity. nih.govwisc.edu This enzymatic approach offers significant advantages, including mild reaction conditions and the elimination of protecting groups that are often necessary in traditional chemical synthesis. nih.gov While direct enzymatic deuteration of glufosinate is a plausible advanced strategy, another common industrial approach involves using a deuterated acetylating agent, such as acetic anhydride-d6, during the subsequent N-acetylation step to introduce the deuterium label onto the acetyl group.

Once the deuterated glufosinate (or the protium (B1232500) form to be acetylated with a deuterated agent) is prepared, the next step is N-acetylation. This reaction involves adding an acetyl group (CH₃CO-) to the primary amine of the glufosinate molecule.

In biological systems, this conversion is efficiently catalyzed by the enzyme phosphinothricin N-acetyltransferase (PAT), which uses acetyl-CoA as the acetyl group donor. This enzymatic reaction converts the herbicidally active L-glufosinate into the non-toxic N-acetyl-L-glufosinate. researchgate.net

For chemical synthesis in a laboratory setting, the reaction is typically achieved using an acetylating agent. A common and effective reagent for this purpose is acetic anhydride. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and releasing acetic acid as a byproduct. To synthesize the N-acetyl-d3 variant, deuterated acetic anhydride (d6-acetic anhydride) would be used. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize the yield and purity of the N-acetylated product.

The final step in the synthesis is the conversion of N-Acetyl Glufosinate-d3 into its disodium salt form. This enhances the compound's stability and solubility in aqueous solutions, which is often desirable for its use as an analytical standard. The molecule has two acidic protons—one on the phosphinic acid group and one on the carboxylic acid group—that can be deprotonated.

The salt formation is typically carried out by reacting the N-acetylated compound with two molar equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol (B145695) or water.

Purification is paramount to ensure the final product is free of starting materials, byproducts, and other impurities. Several techniques can be employed:

Crystallization: The disodium salt may be purified by crystallization from an appropriate solvent system.

Chromatography: Anion-exchange chromatography is a powerful method for purifying acidic compounds like glufosinate and its derivatives. epa.gov The procedure separates molecules based on their negative charge.

Extraction and Precipitation: As described in some purification patents for glufosinate, adjusting the pH can be used to precipitate the acid form or its salts, which can then be isolated by filtration. google.com A multi-step process involving extraction, pH adjustment, and filtration can effectively remove inorganic salts and other impurities. google.com

The final product is typically a white to off-white solid, which should be stored under controlled conditions due to its hygroscopic nature. chemicalbook.comsapphirebioscience.com

Enzymatic Synthesis and Biotransformation Approaches

The synthesis of N-Acetyl Glufosinate-d3 Disodium Salt can be effectively achieved through enzymatic and biocatalytic methods, which offer high specificity and efficiency. These approaches are centered on the use of specific enzymes to catalyze the desired reactions, often under mild conditions.

Phosphinothricin N-Acetyltransferase (PAT) Mediated Acetylation

The primary enzymatic route for the synthesis of N-acetyl glufosinate, and by extension its deuterated analog, involves the use of Phosphinothricin N-Acetyltransferase (PAT). This enzyme is naturally found in soil bacteria of the Streptomyces genus and is the basis for glufosinate resistance in many genetically modified crops. The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-phosphinothricin (the active enantiomer of glufosinate).

To synthesize the deuterated compound, N-Acetyl Glufosinate-d3, a deuterated acetyl donor, specifically d3-acetyl-CoA, is required. The enzymatic reaction can be summarized as follows:

L-Glufosinate + d3-Acetyl-CoA → N-Acetyl-d3-L-glufosinate + CoA-SH

This reaction is highly specific for the L-enantiomer of glufosinate, and the PAT enzyme exhibits a high affinity for its substrates. The use of PAT ensures that the acetylation occurs exclusively at the amino group, preventing the formation of unwanted byproducts. The subsequent conversion to the disodium salt is a standard chemical process.

The following table provides a simplified overview of the key components in this enzymatic reaction:

| Component | Role |

| L-Glufosinate | Substrate |

| d3-Acetyl-CoA | Deuterated Acetyl Group Donor |

| Phosphinothricin N-Acetyltransferase (PAT) | Biocatalyst |

| N-Acetyl-d3-L-glufosinate | Product |

| Coenzyme A (CoA-SH) | Byproduct |

Biocatalytic Routes for Deuterated Precursors

The synthesis of this compound is contingent on the availability of its deuterated precursor, d3-acetyl-CoA. Biocatalytic methods can be employed for the efficient production of this key reagent. One potential pathway involves the use of acetyl-CoA synthetase, which catalyzes the formation of acetyl-CoA from acetate (B1210297), CoA, and ATP. By using deuterated acetate (d3-acetic acid) as a starting material, d3-acetyl-CoA can be generated enzymatically.

The reaction is as follows:

d3-Acetic Acid + ATP + CoA → d3-Acetyl-CoA + AMP + PPi

Furthermore, biocatalysis can also be explored for the synthesis of deuterated glufosinate itself, should a different labeling pattern be desired. For instance, various transaminases and oxidases are being investigated for their potential to introduce deuterium at specific positions in amino acid synthesis. While direct biocatalytic deuteration of glufosinate is a complex area of research, the deracemization of D,L-phosphinothricin using a combination of D-amino acid oxidase and a transaminase presents a promising approach to produce the desired L-enantiomer, which can then be used in the PAT-catalyzed acetylation.

Characterization of Synthetic Intermediates and Reaction Byproducts

Spectroscopic Analysis of Deuterated Label Position and Purity

A combination of spectroscopic techniques is employed to verify the structure and isotopic labeling of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show the presence of all the carbon atoms in the molecule. The signal for the carbonyl carbon of the acetyl group would be present, while the signal for the methyl carbon of the acetyl group would exhibit a characteristic triplet splitting pattern due to coupling with the deuterium atoms, providing further confirmation of the d3-labeling.

³¹P NMR (Phosphorus-31 NMR): A singlet in the ³¹P NMR spectrum would confirm the presence of the phosphinyl group, a key functional group in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. For this compound (C₇H₉D₃NNa₂O₅P), the expected molecular weight is approximately 270.15 g/mol . nih.gov The isotopic distribution pattern in the mass spectrum can be analyzed to calculate the percentage of deuterium incorporation, confirming the isotopic purity of the synthesized compound. A certificate of analysis for a commercial standard of this compound reported an isotopic purity of 98.8% (d0 = 0.12%). nih.gov

Chromatographic Purity Assessment of Synthesized Products

Chromatographic techniques are essential for assessing the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, non-deuterated analogs, and other byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final product. A reversed-phase HPLC method can be developed to separate this compound from potential impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A certificate of analysis for a commercially available standard indicated an HPLC purity of 93.63% at 205 nm. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a highly sensitive and selective method for the analysis of this compound. This technique is particularly useful for resolving the deuterated compound from its non-deuterated counterpart and other structurally similar impurities. A UPLC-MS/MS method can be optimized for the baseline separation of these compounds. lcms.cz The use of a suitable column, such as a Torus DEA column, can provide excellent chromatographic performance for glufosinate and its metabolites. lcms.cz The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the deuterated and non-deuterated compounds, allowing for accurate quantification and purity assessment. The method can be validated according to established guidelines to ensure its accuracy and precision. nih.gov

The following table summarizes the key analytical techniques and their role in the characterization of this compound:

| Analytical Technique | Purpose | Key Findings |

| ¹H NMR | Confirm deuterium incorporation | Absence of acetyl proton signal |

| ¹³C NMR | Confirm d3-labeling pattern | Triplet splitting of the acetyl methyl carbon signal |

| ³¹P NMR | Confirm phosphinyl group presence | Singlet signal |

| High-Resolution MS | Determine molecular weight and isotopic purity | Correct molecular ion peak and isotopic distribution |

| HPLC | Assess chemical purity | High peak area percentage for the main compound |

| LC-MS/MS | Separate from non-deuterated analog and quantify | Baseline separation and specific detection |

Advanced Analytical Methodologies and Applications

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry has become the gold standard for the analysis of polar pesticides like glufosinate (B12851) and its acetylated metabolite due to its high sensitivity and selectivity. jfda-online.com Within this field, N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt plays a pivotal role, primarily as an internal standard.

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample before processing. osti.govrsc.org N-Acetyl Glufosinate-d3 Disodium Salt is an ideal internal standard for the quantification of N-Acetyl Glufosinate. Because it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes and co-ionizes with the target analyte. mdpi.comnih.gov This allows it to accurately reflect and correct for any analyte loss during sample preparation, extraction, and analysis, leading to highly accurate and precise results. nih.govnih.gov The use of stable isotopically labeled analogues as internal standards is a cornerstone of reliable quantification in demanding applications. nih.gov

Optimization of LC-MS/MS Parameters for Detection and Quantification

The detection and quantification of N-Acetyl Glufosinate and its deuterated internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) require careful optimization of instrumental parameters. The goal is to achieve excellent chromatographic retention, resolution, and peak shape without the need for complex derivatization steps. mdpi.com The analysis of highly polar pesticides is challenging due to their diverse separation and detection behaviors. shimadzu.comjfda-online.com

Researchers have developed various LC-MS/MS methods, often employing hydrophilic interaction liquid chromatography (HILIC) or specialized columns like the Torus DEA column, which provide excellent performance for polar anionic pesticides. jyu.filcms.cz Mobile phases typically consist of aqueous solutions with additives like formic acid or ammonium (B1175870) formate (B1220265), paired with an organic solvent such as methanol (B129727) or acetonitrile (B52724). epa.govqascf.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. jfda-online.comnih.gov

| Parameter | Condition | Source |

|---|---|---|

| LC Column | Daicel Crownpak CR(+) (4 x 150 mm, 5 µm) | epa.gov |

| Mobile Phase | A: 4mM ammonium formate in water with 2% formic acid B: 0.5% formic acid in methanol | epa.gov |

| Flow Rate | 0.4 mL/min | qascf.com |

| Injection Volume | 5 - 25 µL | epa.govqascf.com |

| Column Temperature | 30°C | qascf.com |

| Ionization Mode | Electrospray Ionization (ESI), often negative or positive mode | nih.govfda.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | qascf.com |

Compensation for Matrix Effects in Complex Biological and Environmental Samples

When analyzing samples such as food, soil, or urine, other co-extracted compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. epa.gov These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects. epa.gov Since the internal standard is affected by matrix interferences in the same way as the native analyte, the ratio of their signals remains constant, ensuring the accuracy of the final calculated concentration. mdpi.comfda.gov

Validation of Analytical Methods using Deuterated Standards

Analytical methods for regulatory monitoring must be rigorously validated to ensure they are fit for purpose. mdpi.comresearchgate.net Guidelines such as SANTE/11312/2021 provide a framework for this validation, which includes assessing linearity, recovery, precision (repeatability and inter-laboratory precision), and the limit of quantification (LOQ). mdpi.com Using a deuterated internal standard is crucial for a successful validation, as it helps demonstrate the method's accuracy and robustness across different sample types and concentration levels. mdpi.comnih.gov Validation studies for methods analyzing glufosinate and its metabolites consistently show that the use of their corresponding isotopic standards yields excellent performance. fda.govmdpi.com For example, validation of an LC-MS/MS method for honeybees showed recoveries between 70% and 119% with good repeatability. mdpi.com Another study on various food commodities found that recoveries for glufosinate and glyphosate (B1671968) were generally within the acceptable range of 70-120%. fda.gov

| Parameter | Matrix | Analyte(s) | Result | Source |

|---|---|---|---|---|

| Recovery | Honeybees | Glufosinate, N-acetyl glufosinate, etc. | 70% - 119% | mdpi.com |

| Repeatability (RSDr) | Honeybees | Glufosinate, N-acetyl glufosinate, etc. | 1.6% - 19.7% | mdpi.com |

| Inter-laboratory Precision (RSDR) | Honeybees | Glufosinate, N-acetyl glufosinate, etc. | 5.5% - 13.6% | mdpi.com |

| Recovery | Human Urine | Glufosinate | 106% - 119% | mdpi.com |

| Limit of Quantification (LOQ) | Honeybees | N-acetyl glufosinate | 0.005 mg/kg | mdpi.com |

| Limit of Quantification (LOQ) | Various Foods | Glufosinate | 5 µg/kg | nih.gov |

Fragmentation Pathways and Isotopic Signature Analysis by MS/MS

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce characteristic product ions. The fragmentation pathway of N-Acetyl Glufosinate generates specific ions that are used for its identification and quantification. For example, a common transition for N-Acetyl Glufosinate is the precursor ion [M-H]⁻ at m/z 222 fragmenting to product ions at m/z 136 and m/z 69. lcms.cz

This compound will have a precursor ion that is 3 mass units higher (m/z 225) than the native compound. Its fragmentation will produce product ions that retain the deuterium labels, creating a unique isotopic signature. This mass shift allows the mass spectrometer to distinguish unequivocally between the analyte and the internal standard, even when they co-elute. This clear differentiation is fundamental to the principle of isotope dilution. Software tools can help predict and interpret these fragmentation pathways, aiding in method development. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Source |

|---|---|---|---|---|

| N-Acetyl Glufosinate (NAG) | 222 | 136 | 69 | lcms.cz |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the definitive identification of a compound by determining its elemental formula from its exact mass. nih.gov While tandem quadrupole MS (MS/MS) is the gold standard for quantification, HRMS is invaluable for confirmation. jfda-online.com In cases of dispute or for initial identification of unknown metabolites, HRMS can confirm the presence of N-Acetyl Glufosinate with a high degree of confidence. mdpi.comnih.gov The combination of retention time, MS/MS fragmentation pattern, and an accurate mass measurement from HRMS provides unequivocal evidence for the identity of the analyte. researchgate.net

Chromatographic Separation Techniques

The analysis of this compound, an isotopically labeled internal standard, is intrinsically linked to the methods developed for its non-labeled counterpart, N-Acetyl Glufosinate (NAG), and the parent compound, glufosinate. These highly polar, ionic compounds present significant challenges for traditional reversed-phase liquid chromatography, necessitating specialized analytical approaches for effective separation and detection.

Liquid Chromatography (LC) Method Development and Optimization

Direct analysis of N-Acetyl Glufosinate and related compounds by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred to avoid complex and potentially inconsistent derivatization steps. lcms.cznih.govnih.gov The development of LC methods focuses on achieving adequate retention, good peak shape, and resolution from matrix interferences. lcms.czresearchgate.net

Standard reversed-phase columns like C18 or C8 often fail to provide sufficient retention for highly polar analytes such as N-Acetyl Glufosinate due to their charge in aqueous mobile phases. nih.gov To overcome this, specialized chromatographic columns and mobile phase conditions are employed.

Mixed-Mode Chromatography (MMC): This has emerged as a robust solution. Columns with mixed-mode functionalities, combining reversed-phase with anion or cation exchange properties, offer enhanced retention for polar anionic compounds like N-Acetyl Glufosinate. nih.govthermofisher.com For instance, the Acclaim Trinity P1 column, which has both weak anion and cation exchange capabilities, provides strong retention and allows for the separation of glufosinate, its metabolite 3-methylphosphinico-propionic acid (MPPA), and N-Acetyl Glufosinate. thermofisher.com Similarly, the Torus DEA column, which utilizes hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange (WAX) mechanisms, has demonstrated excellent chromatographic performance for these compounds in complex matrices like soybean extracts. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for retaining and separating polar phosphonic herbicides and their metabolites. researchgate.net This method, often paired with mass spectrometry, utilizes a high organic content in the mobile phase to partition analytes onto a polar stationary phase.

Reversed-Phase with Specific Mobile Phases: While challenging, some methods have successfully used reversed-phase columns. One approach involves using a mobile phase at a very low pH (e.g., pH 1.5-2.5) with a stationary phase containing a phenyl functional group, which has been shown to resolve and retain glyphosate and its metabolite AMPA. google.com Another study utilized a carbon-based column with a volatile ammonium carbonate buffer at pH 9 to ensure proper ionization and retention for negative mode ESI detection. sigmaaldrich.com

A summary of representative LC conditions can be found in the table below.

Table 1: Examples of LC Methodologies for Glufosinate and its Metabolites

| Chromatography Mode | Column Example | Mobile Phase Example | Analytes | Matrix Example | Reference |

|---|---|---|---|---|---|

| Mixed-Mode (WAX/Cation/RP) | Acclaim Trinity P1 | Not specified | Glufosinate, 3-MPPA, N-Acetyl Glufosinate | Foodstuffs | thermofisher.com |

| Mixed-Mode (HILIC/WAX) | Torus DEA | Water with EDTA and acetic acid | Glufosinate, N-Acetyl Glufosinate, MPPA | Soybean | lcms.cz |

| HILIC | HILIC column | High organic content mobile phase | Glufosinate, Glyphosate | Not specified | researchgate.net |

| Reversed-Phase | Supel™ Carbon LC | Water and ammonium carbonate (pH 9) | Glufosinate, Glyphosate, AMPA | Cereals | sigmaaldrich.com |

Ion chromatography (IC) is a powerful technique for the separation of charged analytes like glufosinate and its metabolites. researchgate.netnih.gov Coupled with tandem mass spectrometry (IC-MS/MS), it provides a direct and sensitive method for analysis without the need for derivatization. thermofisher.comnih.gov

Strong anion exchange columns are commonly used for the separation of these compounds. researchgate.net For example, a Dionex IonPac AS16 column with a citric acid eluent has been successfully used to separate glufosinate from other polar herbicides. nih.gov Another method employed a Metrosep A Supp 5 anion exchange column with an ammonium bicarbonate gradient to separate glufosinate and its metabolites in sediment extracts. nih.gov IC-MS/MS methods have achieved low limits of quantification (typically < 5 ng/g) for N-Acetyl Glufosinate in food matrices using the Quick Polar Pesticides (QuPPe) extraction method. thermofisher.com

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical for accurate quantification of this compound and related analytes, as it aims to efficiently extract the target compounds while minimizing matrix effects. The strategies vary depending on the matrix, which can range from plant and microbial sources to complex environmental substrates.

Extraction Protocols from Plant, Microbial, and Environmental Substrates

The highly polar nature of N-Acetyl Glufosinate dictates the use of polar extraction solvents.

Plant Matrices: A widely adopted method is the Quick Polar Pesticides (QuPPe) procedure, which typically uses acidified methanol for extraction. nih.govthermofisher.com Water is also a common extraction solvent, sometimes containing additives like EDTA and acetic acid to precipitate proteins and aid extraction from matrices like soybeans. For soybeans, a simple water extraction followed by the addition of acetonitrile has been reported. nih.govresearchgate.net In another approach for plant tissues, ultrasound-assisted extraction with a subsequent evaporation and reconstitution step was used. nih.gov For sediment samples, an aqueous ammonia (B1221849) solution (e.g., 4% v/v) has been proven effective. nih.gov

Microbial Substrates: While specific protocols for microbial substrates are less detailed in the provided context, the principles would follow those for other biological matrices, likely involving aqueous or polar organic solvent extractions to isolate the polar analytes.

Environmental Substrates (Water & Soil): For water samples, purification is often achieved through column chromatography on ion-exchange resins. acs.org For soil, extraction with a mixed alkaline solution has been used prior to derivatization and analysis. The degradation of glufosinate in soil involves microbial activity, leading to the formation of metabolites including N-Acetyl Glufosinate.

Clean-up Procedures (e.g., SPE, Protein Precipitation)

Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that can interfere with LC-MS/MS analysis.

Solid-Phase Extraction (SPE): SPE is a cornerstone of the clean-up process. Various SPE sorbents are used depending on the analytes and matrix.

Reversed-Phase SPE: C18 cartridges can be used to filter extracts. google.com Hydrophilic-Lipophilic Balanced (HLB) cartridges are also employed for cleanup, such as in the analysis of cereal extracts. sigmaaldrich.com

Ion-Exchange SPE: This is particularly effective for these ionic compounds. Cation-exchange (CAX) cartridges have been used for purifying extracts from chicken and pork muscle. nih.gov Weak anion exchange (WAX) cartridges have been used for tea infusions. nih.gov A "pass-through" SPE approach using PRiME HLB columns has been successfully applied to purify sediment extracts, simplifying the clean-up process. nih.gov In some methods for soybeans, a mini-column with a strong anion exchange polymer resin is used to trap the analytes. nih.govresearchgate.net

Protein Precipitation: For biological matrices with high protein content, such as animal tissues or certain plant extracts, precipitation is a key step. Acetone is used to precipitate proteins from water extracts of animal tissues. epa.gov For soybeans, adding acetic acid can help precipitate proteins.

A summary of sample preparation strategies is provided in the table below.

Table 2: Overview of Sample Preparation Strategies

| Matrix | Extraction Solvent/Method | Clean-up Procedure | Reference |

|---|---|---|---|

| Soybean | Water with EDTA and acetic acid | Dilution with methanol | |

| Soybean | Water, then 50% aqueous acetonitrile | Trapping on a polymer-based strong anion exchange mini-column | nih.govresearchgate.net |

| Sediment | 4% (v/v) ammonia water | PRiME HLB pass-through SPE | nih.gov |

| Cereals (Oats) | Water:methanol (50:50) with formic acid (QuPPe) | Supel-Select HLB SPE | sigmaaldrich.com |

| Plant Tissue (Wheat) | Ultrasound-assisted extraction | Evaporation, reconstitution, and filtration | nih.gov |

| Animal Tissues | Water | Protein precipitation with acetone, anion-exchange chromatography | epa.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound. Certificates of Analysis for this compound confirm that its structure has been verified using 1H, 13C, and 31P NMR, with results conforming to the expected structure. lgcstandards.com The following sections detail the specific applications of different NMR techniques in the analysis of this molecule.

Deuterium (²H) NMR spectroscopy serves the critical function of verifying the position and success of isotopic labeling. sigmaaldrich.com In this compound, the deuterium atoms are located on the acetyl methyl group. A ²H NMR experiment would be expected to show a single resonance corresponding to the -CD₃ group. The chemical shift of this signal would be virtually identical to the proton chemical shift of a standard N-acetyl group, typically found around 2.0 ppm. ingentaconnect.com The presence of this signal, and the corresponding absence of a signal at this shift in the ¹H NMR spectrum, provides direct confirmation of the isotopic substitution. magritek.com The natural line width of deuterium signals is broader than that of protons, which is a characteristic feature of ²H NMR spectra. magritek.com This technique is foundational in establishing the isotopic purity of the compound. lgcstandards.com

¹H and ¹³C NMR spectroscopy provide a complete picture of the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from its non-deuterated analogue and related N-acetylated amino acids.

¹H NMR: The ¹H NMR spectrum is used for the initial identification of the compound. scbt.com Key expected signals include:

A multiplet for the α-proton (the CH group attached to the nitrogen and carboxylate).

Complex multiplets for the methylene (B1212753) protons (-CH₂-) of the butanoic acid backbone.

A signal for the methyl group attached to the phosphorus atom, which would be split by the phosphorus nucleus.

The absence of a signal around 2.0 ppm, where the N-acetyl methyl protons would typically resonate, further confirms the successful deuteration of this group.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Expected resonances would include:

A signal for the carbonyl carbon of the acetyl group.

A signal for the carboxylate carbon.

Signals for the α-carbon and the methylene carbons of the butanoic acid chain.

A signal for the methyl carbon attached to the phosphorus atom, which would show coupling to the phosphorus nucleus.

The signal for the deuterated methyl carbon (-CD₃) would be significantly attenuated and split into a multiplet due to coupling with deuterium, or may not be observed under standard acquisition parameters.

A representative, though not specific, data table for expected NMR shifts is provided below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-CH | Multiplet | ~55-60 |

| β-CH₂ | Multiplet | ~25-30 |

| γ-CH₂ | Multiplet | ~30-35 |

| P-CH₃ | Doublet | ~15-20 |

| N-C=O | - | ~170-175 |

| C=O (carboxylate) | - | ~175-180 |

| N-CO-CD₃ | Not Applicable | Triplet (or not observed) |

Note: The exact chemical shifts and coupling constants would need to be determined by experimental analysis of this compound.

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing the phosphinate group in this compound. scbt.com Since ³¹P has a natural abundance of 100% and a large chemical shift range, it provides clear and sensitive signals for phosphorus-containing compounds. youtube.com

For this compound, the ³¹P NMR spectrum would be expected to show a single resonance, characteristic of a phosphinate in an aqueous, salt-form environment. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group (P-CH₃). The chemical shift would be indicative of the oxidation state and chemical environment of the phosphorus atom. The use of ³¹P NMR is confirmed in the Certificate of Analysis for this compound, where it is used for structural conformity. lgcstandards.com

| Nucleus | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

| ³¹P | Quartet | +20 to +50 |

Note: The precise chemical shift is dependent on the solvent and pH.

Other Spectroscopic and Complementary Analytical Modalities

Beyond NMR, other spectroscopic techniques provide valuable information about the molecular structure and purity of this compound.

Mass Spectrometry (MS): While not a primary topic of this section, it is worth noting that mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. lgcstandards.com High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition C₇H₉D₃NNa₂O₅P.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include:

N-H stretching and bending vibrations from the amide group.

C=O stretching from the amide and carboxylate groups.

P=O stretching from the phosphinate group.

C-D stretching from the deuterated acetyl group, which would appear at a lower frequency compared to C-H stretching.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR, particularly for symmetric vibrations. The P=O and P-C bonds of the phosphinate moiety would be expected to produce characteristic Raman signals. researchgate.netnih.gov This technique can be useful for studying the phosphinate group in an aqueous environment. nih.gov

Applications in Metabolic Pathway Elucidation Within Non Human Biological Systems

Investigation of Plant Metabolism of Glufosinate (B12851) Derivatives

Enzymatic Biotransformation of N-Acetyl Glufosinate-d3

N-Acetylation Processes via Phosphinothricin (B1261767) N-Acetyltransferase (PAT)

In genetically modified, glufosinate-resistant crops, resistance is conferred by the introduction of the pat or bar gene, which originates from Streptomyces bacteria. nih.govresearchgate.net These genes encode the enzyme Phosphinothricin N-Acetyltransferase (PAT). nih.govwikipedia.org The PAT enzyme specifically catalyzes the acetylation of the L-isomer of glufosinate (L-phosphinothricin), using acetyl-CoA as a cofactor, to produce the non-phytotoxic compound N-acetyl-L-glufosinate. nih.govnih.gov This detoxification is a rapid and efficient process in resistant plants, preventing the inhibition of glutamine synthetase and the subsequent accumulation of toxic ammonia (B1221849). nih.govnih.gov Studying this process with the d3-labeled substrate allows for precise measurement of PAT enzyme activity and kinetics in transgenic plant tissues.

Identification of Deuterated Metabolites (e.g., MPP-d3, MPA-d3, MHB-d3)

In non-transgenic plants or in cases where the acetylation pathway is not completely dominant, glufosinate is metabolized through alternative routes. nih.govoup.com The primary metabolites identified in these pathways include 3-methylphosphinico-propanoic acid (MPP) and 4-methylphosphinico-2-hydroxy-butanoic acid (MHB). oup.com Another reported metabolite is 2-methylphosphinico-acetic acid (MPA). researchgate.net When N-Acetyl Glufosinate-d3 is used in metabolic studies, particularly if it undergoes deacetylation back to glufosinate-d3 followed by degradation, the resulting metabolites would be deuterated (e.g., MPP-d3, MHB-d3). The distinct mass of these deuterated metabolites facilitates their identification and quantification using mass spectrometry, allowing for a clear distinction from naturally occurring compounds. nih.gov

Identified Metabolites of Glufosinate in Plants

| Metabolite Name | Abbreviation | Common Pathway |

|---|---|---|

| N-acetyl-L-glufosinate | NAG | Transgenic (PAT-mediated) nih.gov |

| 3-methylphosphinico-propanoic acid | MPP | Non-Transgenic nih.govoup.com |

| 4-methylphosphinico-2-hydroxy-butanoic acid | MHB | Non-Transgenic oup.com |

Characterization of Competing Degradation Pathways

In plants, the transgene-encoded acetylation of glufosinate competes with endogenous metabolic pathways. oup.com In untransformed plants, or those with low PAT enzyme activity, glufosinate is primarily metabolized via deamination to form 4-methylphosphinico-2-oxo-butanoic acid (PPO). nih.govoup.com PPO is then subsequently decarboxylated to yield the stable metabolite MPP. nih.gov The identification of metabolites like MPP and MHB in transgenic plants indicates that these competing degradation pathways are still active, although the rapid N-acetylation by PAT is typically the dominant route, effectively blocking the pathway that leads to MPP. nih.govnih.gov The use of isotopically labeled compounds like N-Acetyl Glufosinate-d3 is critical for quantifying the flux through these competing pathways under various conditions.

The concept of the Kinetic Isotope Effect (KIE) is a fundamental tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net A KIE occurs when the substitution of an atom with one of its heavier isotopes results in a change in the reaction rate. nih.gov This effect arises from the difference in zero-point vibrational energies between the light and heavy isotopologues in the ground state and the transition state of the reaction. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt | - |

| Glufosinate | L-Phosphinothricin, PPT |

| N-acetyl-L-glufosinate | NAG |

| 3-methylphosphinico-propanoic acid | MPP |

| 4-methylphosphinico-2-hydroxy-butanoic acid | MHB |

| 4-methylphosphinico-2-oxo-butanoic acid | PPO |

| 2-methylphosphinico-acetic acid | MPA |

| Phosphinothricin N-Acetyltransferase | PAT |

| Glutamine | - |

Microbial Degradation and Transformation Studies

Microbial Degradation and Transformation Studies

Microorganisms in soil and water play a critical role in the environmental breakdown of agrochemicals. N-Acetyl Glufosinate, a primary metabolite of the herbicide glufosinate in resistant organisms, is subject to further microbial degradation. Understanding the enzymes and pathways involved is essential for environmental science and bioremediation.

The metabolism of glufosinate often begins with an acetylation step, a detoxification mechanism found in resistant organisms. This reaction is catalyzed by phosphinothricin acetyltransferase (PAT), an enzyme encoded by the pat or bar genes, which converts glufosinate to N-Acetyl Glufosinate. googleapis.com

Following its formation, the degradation of N-Acetyl Glufosinate is carried out by other microbial enzymes. While the specific enzymes for N-Acetyl Glufosinate are a subject of ongoing research, the process likely involves hydrolase enzymes capable of cleaving the acetyl group. researchgate.net Classes of enzymes such as N-acetylglucosamine deacetylase and peptidoglycan deacetylase are known to catalyze similar reactions, removing acetyl groups from their respective substrates. wikipedia.orgnih.gov Genera of bacteria noted for their degradative capabilities, such as Rhodococcus and Pseudomonas, are known to metabolize glufosinate and are likely candidates for possessing the enzymatic machinery to process its N-acetylated form. nih.govnih.govresearchgate.net For instance, Rhodococcus gordoniae has been identified as an efficient degrader of glufosinate, often recruited by plants to mitigate herbicide toxicity. nih.gov The enzymes responsible for the subsequent breakdown of the glufosinate backbone after deacetylation include various oxidoreductases and lyases. researchgate.net

The microbial degradation of glufosinate, and by extension its acetylated form, leads to the formation of several smaller molecules. In soil, glufosinate is primarily degraded by microorganisms into 3-methylphosphinicopropionic acid (MPP) and subsequently to 2-methylphosphinicoacetic acid (MPA). uwm.edu.pl Ultimately, under aerobic conditions, these compounds can be mineralized to carbon dioxide. uwm.edu.pl For the related phosphonate (B1237965) herbicide glyphosate (B1671968), common microbial metabolites include aminomethylphosphonic acid (AMPA) and sarcosine. mdpi.comnih.gov The identification of these products is crucial for assessing the environmental fate and persistence of the parent compound.

The table below summarizes key metabolic products resulting from the microbial transformation of glufosinate.

| Precursor Compound | Metabolic Product | Abbreviation | Significance | Reference |

| Glufosinate | N-Acetyl Glufosinate | NAG | Detoxification product in resistant organisms. | googleapis.com |

| Glufosinate | 3-methylphosphinicopropionic acid | MPP | Primary degradation intermediate in soil. | uwm.edu.plepa.gov |

| MPP | 2-methylphosphinicoacetic acid | MPA | Secondary degradation intermediate. | uwm.edu.pl |

Studying the degradation of N-Acetyl Glufosinate-d3 provides deeper insight into the metabolic process. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) on the acetyl group creates a stronger C-D bond compared to the native C-H bond. This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where enzymatic reactions involving the cleavage of this bond proceed at a slower rate. wikipedia.org

In Vitro Enzymology and Mechanistic Investigations

Isotopically labeled substrates like N-Acetyl Glufosinate-d3 are invaluable for detailed studies of isolated enzymes, allowing researchers to probe the intricacies of catalytic mechanisms.

Deuterated substrates help elucidate how an enzyme binds to its target molecule. In competitive experiments, an enzyme is presented with an equal mixture of the deuterated (e.g., N-Acetyl Glufosinate-d3) and non-deuterated substrate. By analyzing the product ratio with mass spectrometry, researchers can determine if the enzyme shows a preference. nih.gov If the enzyme processes the non-deuterated substrate faster, it suggests that C-H bond breaking is a key part of the reaction. If there is no preference, it may indicate that the initial binding of the substrate or the release of the product is the slowest step, rather than the chemical bond cleavage itself. nih.gov Furthermore, the deuterium label acts as a distinct marker, enabling techniques like native mass spectrometry to confirm the formation of the enzyme-substrate complex and identify the specific molecules involved. nih.gov

The primary application of N-Acetyl Glufosinate-d3 in enzymology is the study of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgnih.gov The KIE is formally defined as the ratio of the reaction rate for the lighter (protium, H) isotopologue to the rate for the heavier (deuterium, D) isotopologue (KIE = kH/kD). wikipedia.org

For an enzyme that removes the acetyl group from N-Acetyl Glufosinate, the reaction involves the cleavage of a C-H bond on the acetyl methyl group. By using N-Acetyl Glufosinate-d3, this becomes a C-D bond. Because the C-D bond is stronger and has a lower vibrational frequency, it requires more energy to break. wikipedia.org

The following interactive table summarizes how KIE values are interpreted in the context of studying an enzyme that deacetylates N-Acetyl Glufosinate-d3.

| Observed KIE (kH/kD) Value | Interpretation | Implication for the Reaction Mechanism |

| ~ 1 | No significant isotope effect. | The C-H(D) bond on the acetyl group is not broken in the rate-determining step. Another step, such as substrate binding or product release, is the bottleneck. |

| > 1 (e.g., 2-7) | Normal (Primary) Isotope Effect. | The C-H(D) bond on the acetyl group is broken during the rate-determining step of the reaction. This step limits the overall catalytic speed. |

| < 1 | Inverse Isotope Effect. | The transition state has a tighter binding environment or increased bond stiffness at the isotopic position compared to the reactant. This is less common for primary KIEs involving C-H bond cleavage. |

In Vitro Enzymology and Mechanistic Investigations

Applications in Identifying Enzyme-Bound Intermediates

Identifying transient enzyme-bound intermediates is one of the most challenging aspects of enzymology. These fleeting molecular states are critical to understanding the catalytic mechanism of an enzyme. Stable isotope labeling, particularly with deuterium, offers a powerful strategy to probe these mechanisms. clearsynth.comnih.gov The application of N-Acetyl Glufosinate-d3 Disodium Salt in this context is centered on the kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond. nih.gov If the breaking of this bond is the rate-limiting step of an enzyme-catalyzed reaction, substituting hydrogen with deuterium will slow the reaction down. This can allow for the accumulation and detection of reaction intermediates that would otherwise be too short-lived to observe. symeres.com

While specific published studies detailing the use of this compound to trap an enzyme-bound intermediate are not prominent, the principle is well-established. For instance, in the reverse reaction catalyzed by phosphinothricin N-acetyltransferase (the de-acetylation of N-Acetyl Glufosinate), the d3-labeled acetyl group would introduce a KIE if the cleavage of a C-H bond on the acetyl methyl group were involved in the rate-determining step. By comparing the kinetics of the labeled and unlabeled substrates, researchers could gain insight into the transition state of the reaction and potentially identify intermediates.

This approach has been successfully used to elucidate the mechanisms of various enzymes. nih.gov For example, deuterium labeling has been instrumental in studying the reactions catalyzed by cytochrome P450 enzymes, helping to identify intermediates and clarify complex metabolic pathways. nih.gov Theoretically, this compound could be employed in similar mechanistic studies on N-acetyltransferases or other enzymes that might interact with this metabolite. wikipedia.org

Table 2: Research Findings on Glufosinate Metabolism This interactive table summarizes key findings from research on the metabolism of glufosinate in different biological systems, highlighting the central role of N-acetylation in tolerant organisms.

| Biological System | Key Enzyme | Primary Metabolite | Research Significance |

| Glufosinate-Tolerant Plants (e.g., Canola, Soybean) | Phosphinothricin N-acetyltransferase (PAT) | N-Acetyl Glufosinate | Detoxification of the herbicide, conferring resistance. researchgate.netnih.gov |

| Non-Transgenic Plants | Deaminases, Decarboxylases | 4-methylphosphinico-2-oxo-butanoic acid (PPO), 3-methylphosphinico-propanoic acid (MPP) | Represents the natural degradation pathway in susceptible plants. nih.gov |

| Soil Bacteria | Various, including transaminases and acetyltransferases | 3-(methylphosphinico)propionic acid (MPP), N-Acetyl Glufosinate | Demonstrates microbial degradation pathways in the environment. unibo.it |

| Pepper Plants under Glufosinate Stress | Endogenous plant enzymes and rhizosphere bacteria | N-Acetyl Glufosinate (NAG), 3-(methylphosphinico)propionic acid (MPP) | Shows metabolic response to herbicide stress in non-target crops. nih.gov |

Environmental Transformation Pathways and Fate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily the interaction of the chemical with light (photolysis) and water (hydrolysis).

Under sterile laboratory conditions, the parent compound glufosinate (B12851) is generally stable to photolysis in aqueous solutions. nih.gov However, light-mediated degradation can occur on soil surfaces, a process that is also influenced by the presence of microbes. epa.gov One study noted that glufosinate-ammonium (B1218520) undergoes photolysis on soil with a half-life ranging from 8 to 9 days. epa.gov The primary degradation product identified in photolysis studies is 3-methylphosphinico-propionic acid (MPP). epa.gov While specific photolysis data for N-Acetyl Glufosinate is less common, its structural similarity to glufosinate suggests that similar pathways would be followed, although reaction rates may differ.

N-Acetyl Glufosinate, like its parent compound glufosinate-ammonium, is resistant to hydrolysis in aqueous systems under sterile conditions. epa.govepa.gov Studies conducted at various pH levels (typically 5, 7, and 9) show that glufosinate does not readily break down through hydrolysis. nih.gov This stability implies that hydrolysis is not a significant degradation pathway for this compound in the environment, placing greater importance on biological degradation mechanisms.

Biotic Transformation in Environmental Compartments

Biotic transformation, driven by microorganisms, is the principal mechanism for the degradation of N-Acetyl Glufosinate and its parent compound in the environment. nih.gov

The primary factor influencing the breakdown of glufosinate and its metabolites in the environment is microbial activity. nih.govnih.gov In soil, glufosinate dissipates rapidly, with reported half-life (DT50) values typically ranging from 2 to 10 days. nih.govchemicalbook.com The degradation process involves acetylation and deacetylation, converting glufosinate to N-Acetyl Glufosinate and vice-versa, followed by further breakdown into other metabolites. regulations.gov

In aerobic aquatic systems, the degradation is slower, with a reported half-life of approximately 64 days for glufosinate in a water-sediment system. epa.gov The rate of degradation is influenced by factors such as soil or sediment type, organic matter content, temperature, and the composition of the microbial community. nih.gov

Table 1: Representative Degradation Half-Lives for Glufosinate

| Environmental Compartment | Process | Half-Life (DT50) | Reference |

|---|---|---|---|

| Soil (Field) | Overall Dissipation | 2.3 - 2.9 days | nih.gov |

| Soil (General) | Microbial Degradation | 4 - 10 days | chemicalbook.com |

| Soil (Sandy Loam) | Aerobic Metabolism | 4 - 23 days | epa.gov |

| Soil | Anaerobic Metabolism | 45 - 60 days | epa.gov |

| Water-Sediment System | Aerobic Aquatic Metabolism | ~64 days | epa.gov |

The microbial degradation of glufosinate and N-Acetyl Glufosinate results in several key transformation products. In soil, glufosinate is rapidly degraded into 2-methylphosphinico-acetic acid (MPA) within hours, and more gradually into 3-methylphosphinico-propionic acid (MPP). nih.gov N-Acetyl Glufosinate (also referred to as NAG) is a significant metabolite, particularly in genetically modified, glufosinate-tolerant crops where it is produced as part of the plant's detoxification mechanism. regulations.govnih.gov This metabolite can then be released into the soil environment. The U.S. Environmental Protection Agency has identified MPP as a degradate of concern to be considered in drinking water assessments. regulations.gov

The primary transformation products are:

3-methylphosphinico-propionic acid (MPP) : A major and persistent metabolite formed from glufosinate. nih.govchemicalbook.comregulations.gov

2-methylphosphinico-acetic acid (MPA) : Another significant, though typically less persistent, metabolite. nih.gov

N-Acetyl Glufosinate (NAG) : A metabolite of glufosinate, which can also be considered a parent compound in this context. regulations.govnih.gov

Adsorption and Mobility Characteristics in Environmental Matrices

The movement of N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt in the environment is governed by its adsorption to soil and sediment particles. As a highly polar and water-soluble compound, its mobility is highly dependent on the specific characteristics of the environmental matrix. nih.govepa.gov

The mobility of the parent compound, glufosinate, varies from being highly mobile in sandy soils with low organic matter to being immobile in soils with high clay content. epa.govmsss.com.my Adsorption is positively correlated with the clay content of the soil. msss.com.myresearchgate.net For instance, soils with high clay content, particularly those containing 2:1 layer silicate (B1173343) minerals like montmorillonite, show the highest adsorption capacity. msss.com.myconicet.gov.ar Conversely, in soils with high sand content and low organic matter, the potential for leaching is much higher. epa.gov The degradation products, being polar themselves, also tend to be mobile in soil. epa.gov

Table 2: Soil Adsorption and Mobility Classification for Glufosinate

| Soil Type | Organic Carbon Partition Coefficient (Koc) [mL/g] | Mobility Class | Reference |

|---|---|---|---|

| Sand | 9.6 | Very High / Highly Mobile | epa.govchemsafetypro.com |

| Clay | 1229 | Low / Slightly Mobile | epa.govchemsafetypro.com |

Mobility Classification is based on McCall and FAO/US EPA criteria. chemsafetypro.com

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| N-Acetyl Glufosinate-d3 Disodium Salt | (2S)-2-acetamido-4-(methylphosphinato-d3)butanoate disodium salt |

| Glufosinate | 2-amino-4-(hydroxymethylphosphinyl)butanoic acid |

| Glufosinate-ammonium | Ammonium (B1175870) 2-amino-4-(hydroxymethylphosphinyl)butanoate |

| N-Acetyl Glufosinate (NAG) | 2-(acetylamino)-4-(hydroxymethylphosphinyl)butanoic acid |

| MPP | 3-methylphosphinico-propionic acid |

| MPA | 2-methylphosphinico-acetic acid |

Interaction with Soil Particulates and Sediments

The interaction of N-acetyl-glufosinate with soil and sediment particles is a critical factor determining its persistence and availability in the terrestrial environment. This interaction is primarily governed by adsorption and desorption processes, which are influenced by the physicochemical properties of both the compound and the soil matrix.

As a polar, water-soluble molecule, the sorption behavior of N-acetyl-glufosinate is closely related to that of its parent compound, glufosinate. Research indicates that the primary factor influencing the adsorption of glufosinate in soil is the clay content. ukm.mymsss.com.myresearchgate.net Soils with a higher percentage of clay exhibit stronger adsorption of the herbicide. msss.com.my This is attributed to the formation of bonds, such as hydrogen bonding, between the polar functional groups of the molecule and the surfaces of clay minerals. msss.com.my The phosphonic acid group in the molecule plays a significant role in this binding. fbn.com

Conversely, the role of organic matter in the adsorption of glufosinate and its metabolites appears to be less significant compared to clay content. ukm.mymsss.com.my The adsorption process dictates that a large proportion of the substance will be bound to soil particles upon application, which in turn limits its availability for transport or degradation. msss.com.my Desorption studies show that the binding is often strong, indicating a low potential for the release of the compound back into the soil solution once it is adsorbed. ukm.myresearchgate.net The presence of N-acetyl-glufosinate has been identified in sediment samples, confirming its interaction and partitioning into this environmental compartment. chrom-china.comnih.gov

The table below summarizes research findings on the adsorption of the parent compound, glufosinate, which provides insight into the expected behavior of N-acetyl-glufosinate in different soil types.

Table 1: Adsorption Coefficients of Glufosinate in Various Soil Textures

| Soil Type | Organic Matter (%) | Freundlich Adsorption Coefficient (K_f) | Distribution Coefficient (K_d) |

|---|---|---|---|

| Clay | 2.13 | 382.87 | 881.42 |

| Silty Clay | 4.05 | 366.10 | 911.05 |

| Clay Loam | 4.22 | 359.98 | 924.10 |

Data adapted from studies on glufosinate-ammonium. The K_f and K_d values indicate the strength of adsorption to soil particles. Higher values signify stronger binding. ukm.my

Leaching Potential and Transport Dynamics

The leaching potential of this compound is its tendency to move downward through the soil profile and potentially reach groundwater. This dynamic is a balance between factors promoting mobility (like high water solubility) and those limiting it (strong adsorption and rapid degradation).

N-acetyl-glufosinate, like its parent compound, is highly soluble in water. nih.govchemicalbook.com This property would typically suggest a high potential for mobility and leaching. However, multiple studies conclude that glufosinate and its metabolites have a low risk of leaching to groundwater. acs.orgherts.ac.ukbasf.com Field and laboratory studies have shown that the vertical movement of glufosinate and its primary metabolites in the soil column is minimal, often restricted to the top 10-15 cm of soil. chemicalbook.comacs.org

The primary reason for this low leaching potential despite high water solubility is the compound's rapid microbial degradation in the soil. fbn.combasf.comresearchgate.net Microorganisms in the soil quickly break down glufosinate, with a reported half-life (DT50) ranging from approximately 2 to 11 days. nih.govunibo.it This rapid degradation means the compound is often eliminated from the soil environment before significant downward transport can occur.

The table below outlines the key factors that influence the transport and leaching potential of N-acetyl-glufosinate.

Table 2: Factors Influencing Leaching and Transport Dynamics

| Factor | Influence on Leaching Potential | Rationale |

|---|---|---|

| Soil Texture | Lower in clay soils; Higher in sandy soils | Clay particles strongly adsorb the compound, immobilizing it. Sandy soils have fewer binding sites. ukm.mymsss.com.my |

| Degradation Rate | Low | Rapid microbial degradation removes the compound from the soil before it can leach to lower depths. fbn.combasf.com |

| Water Solubility | High (promotes mobility) | The compound readily dissolves in water, the primary medium for transport through the soil. nih.govchemicalbook.com |

| Rainfall/Irrigation | Increases with heavy, proximate events | Significant water flow can transport the compound downward before it has a chance to adsorb or degrade. epa.gov |

| Soil Organic Matter | Minor Influence | Adsorption is more strongly correlated with clay content than with organic matter. msss.com.my |

Emerging Research Directions and Future Prospects

Development of Advanced Isotopically Labeled Analogs

The synthesis of isotopically labeled compounds is a cornerstone of modern analytical chemistry and metabolic research. researchgate.net The development of analogs like N-Acetyl Glufosinate-d3 Disodium (B8443419) Salt is driven by the need for highly accurate and sensitive quantification in complex matrices. sigmaaldrich.com Deuterium (B1214612) labeling, in particular, is a widely used technique for tracing molecular pathways and studying reaction mechanisms.

Recent advancements focus on creating more sophisticated labeled compounds. This includes the synthesis of molecules with deuterium labels at specific, metabolically vulnerable sites to study the kinetic isotope effect (KIE). nih.govbeilstein-journals.org Such "precision deuteration" can intentionally alter the metabolic rate of a compound, providing insights into its metabolic fate and improving the pharmacokinetic properties of drug candidates. nih.gov Future research may involve developing analogs of glufosinate (B12851) and its metabolites with multiple isotopic labels (e.g., combining deuterium with ¹³C or ¹⁵N) to conduct multi-faceted tracer studies. zeochem.com These advanced analogs will be instrumental in elucidating complex metabolic networks and improving the accuracy of environmental monitoring.

Methods for synthesizing deuterated compounds are also evolving, moving from direct exchange and the use of deuterated reagents to more complex metal-catalyzed hydrogen-isotope exchange (HIE) reactions and enzymatic synthesis for highly selective labeling. researchgate.net

Table 1: Properties of N-Acetyl-d3-glufosinate Analytical Standard

| Property | Value | Source |

| Grade | Analytical Standard | sigmaaldrich.com |

| Product Line | PESTANAL® | sigmaaldrich.com |

| Assay | ≥95.0% (HPLC) | sigmaaldrich.com |

| Molecular Formula | C₇D₃H₁₁NO₅P | sigmaaldrich.com |

| Molecular Weight | 226.18 | sigmaaldrich.com |

| CAS Number | 1356992-90-9 | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Integration with Omics Technologies for Systems-Level Insights (e.g., Metabolomics, Proteomics in plants/microbes)

"Omics" technologies, such as metabolomics and proteomics, provide a systems-level view of biological processes. Integrating stable isotope tracers like N-Acetyl Glufosinate-d3 Disodium Salt with these platforms offers a powerful approach to understanding the impact of herbicides on non-target organisms.

In plant and microbial studies, researchers can use labeled glufosinate to trace its transformation into N-acetyl glufosinate and other metabolites. nih.govnih.gov A metabolomics approach, often using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can then quantify the global changes in an organism's metabolite profile following exposure. For instance, a study on the bacterium Xanthomonas citri used metabolomics to show that N-Acetylcysteine (a structurally related compound) disrupted amino acid metabolism, leading to reduced cell proliferation. nih.gov A similar methodology could be applied using N-Acetyl Glufosinate-d3 to track its specific metabolic fate while simultaneously observing its broader impact on the plant or microbial metabolome. nih.gov

Proteomics can complement these findings by identifying changes in protein expression. For example, the presence of N-acetyl glufosinate in transgenic, herbicide-resistant plants is a direct result of the expression of the phosphinothricin-N-acetyltransferase (PAT) enzyme. nih.gov Proteomic analysis could reveal not only the expression of this resistance-conferring enzyme but also other downstream changes in protein networks related to stress response, primary metabolism, and detoxification pathways.

Novel Applications in Isotope Tracing for Non-Destructive Analysis

Isotope tracing is a research method that uses isotopically labeled compounds to follow the movement and transformation of substances within a system. youtube.com Deuterium is an ideal tracer because it is a stable, non-radioactive isotope that can be detected with high sensitivity by mass spectrometry. zeochem.comzeochem.com The use of deuterated tracers is considered safe and does not pose an environmental hazard, making it suitable for a wide range of studies. zeochem.comyoutube.com

Future applications aim to move towards non-destructive or minimally invasive analysis. One emerging technique is the use of nanoscale secondary ion mass spectrometry (NanoSIMS), which can visualize the distribution of deuterated tracers within individual cells and even organelles in their natural tissue environment. nih.gov This provides a high-resolution spatial understanding of where a compound and its metabolites accumulate, offering insights that cannot be achieved with traditional bulk extraction methods. nih.gov

By administering a deuterated compound like Glufosinate-d3, researchers could non-destructively map its uptake, transport, and conversion to N-Acetyl Glufosinate-d3 within plant tissues. This would provide a clearer picture of its mode of action and the mechanisms of resistance at a subcellular level.

Refinement of Analytical Standards for Emerging Contaminants

Glufosinate and its metabolites, including N-acetyl glufosinate, are considered emerging environmental contaminants. Accurate monitoring requires robust and reliable analytical methods, which in turn depend on high-quality analytical standards. lgcstandards.com this compound serves as an ideal internal standard for isotope dilution mass spectrometry, a gold-standard quantification technique. sigmaaldrich.comlgcstandards.com

The refinement of analytical methods is an ongoing process. For example, some common derivatization techniques used for glyphosate (B1671968) and glufosinate are not suitable for their N-acetyl metabolites. nih.gov This has driven the development of direct analysis methods using LC-MS/MS, which require clean internal standards like N-Acetyl Glufosinate-d3 for accurate quantification. nih.gov

Future work will focus on developing certified reference materials (CRMs) for a wider range of metabolites and expanding multi-residue methods to simultaneously detect a broad spectrum of herbicides and their degradation products in complex matrices like soil, water, and food. nih.gov

Table 2: Example Analytical Method Parameters for Glufosinate and Metabolites

| Parameter | Method Details | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Analysis Type | Direct measurement without derivatization | nih.gov |

| Internal Standard | Isotopically labeled standards (e.g., N-Acetyl Glufosinate-d3) | sigmaaldrich.comlgcstandards.com |

| Sample Preparation | Water extraction followed by Solid-Phase Extraction (SPE) | nih.gov |

| Application | Detection of glyphosate, glufosinate, and their N-acetyl metabolites in soybeans. | nih.gov |

Exploration of Stereoselective Isotopic Labeling for Chiral Recognition Studies

Glufosinate is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (L-glufosinate and D-glufosinate). Typically, only the L-enantiomer possesses herbicidal activity, while the D-enantiomer is inactive. nih.govnih.gov However, both are often present in commercial formulations. The environmental fate and toxicological profiles of these enantiomers can differ significantly, making stereoselective analysis crucial for accurate risk assessment.

The exploration of stereoselective isotopic labeling represents a sophisticated frontier in this field. This involves synthesizing isotopically labeled versions of each individual enantiomer (e.g., L-Glufosinate-d3 and D-Glufosinate-d3). Such standards would be invaluable for several reasons: